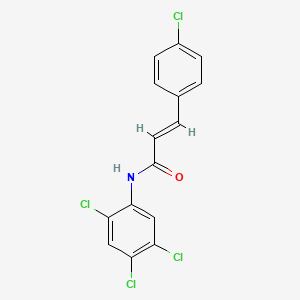
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including biochemistry, medicine, and materials science.
Mécanisme D'action
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is believed to inhibit cysteine proteases by irreversibly binding to the active site of the enzyme, thereby preventing it from carrying out its normal function. It is also thought to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the activation of regulatory T cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been found to modulate the immune system by promoting the production of regulatory T cells, which play a key role in maintaining immune homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, as acrylamide derivatives have been shown to have neurotoxic effects in animal models.
Orientations Futures
Future research on 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide could focus on its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity in more detail, as well as its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction of 4-chloroaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes such as cell signaling, protein degradation, and immune response. It has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFYHDYBVCICV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)


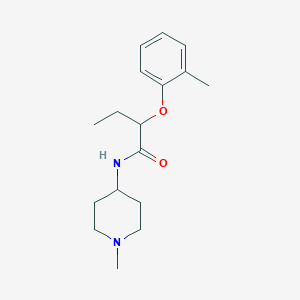
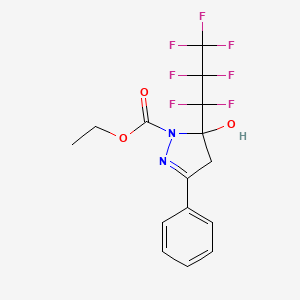
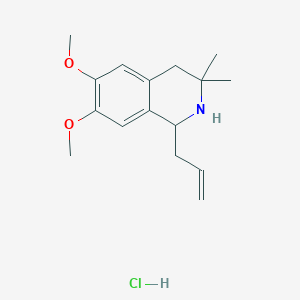
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
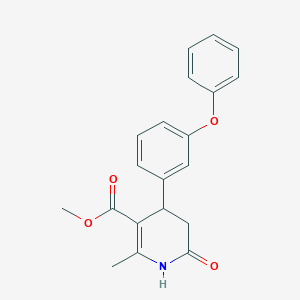
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
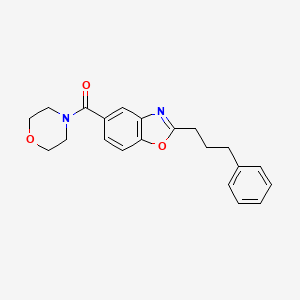

![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)